N-(3-fluoro-4-nitrophenyl)acetamide
Description
Contextual Significance of Halogenated and Nitrated Aromatic Acetamides in Chemical Sciences
Halogenated and nitrated aromatic acetamides are foundational scaffolds in medicinal chemistry and materials science. Aromatic nitro compounds are of immense synthetic and industrial importance, often serving as key intermediates in the synthesis of a wide range of organic molecules, including dyes and pharmaceuticals. jcbsc.org The introduction of a nitro group into an aromatic ring is a common strategy in the development of new therapeutic agents. Similarly, halogenation is a widely used tool to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The combination of both nitro and halo groups on an acetamide (B32628) framework can lead to compounds with enhanced biological activities. For instance, research has shown that derivatives of 2-phenoxy-N-phenylacetamide, which can include halogen and nitro substitutions, exhibit promising antitubercular properties. mdpi.com
Overview of Substituted Phenylacetamides as Research Targets
Substituted phenylacetamides are a broad class of compounds that have attracted considerable research interest due to their diverse biological activities. The core structure, consisting of a phenyl ring attached to an acetamide group, provides a versatile template for chemical modification. By introducing various substituents at different positions on the phenyl ring, chemists can fine-tune the molecule's properties to achieve desired effects.
These compounds have been investigated for a wide range of applications, including their potential as anticancer and antibacterial agents. nih.govresearchgate.net For example, 4-alkoxyacetanilides, a subclass of substituted phenylacetamides, have a history as analgesics and antipyretics. nih.gov The ability to systematically alter the substitution pattern on the phenyl ring allows for the exploration of vast chemical spaces and the optimization of lead compounds in drug discovery programs. nih.gov
Specific Research Focus on N-(3-fluoro-4-nitrophenyl)acetamide and its Structural Analogues
This compound itself is a subject of research, with studies focusing on its synthesis and potential biological activities. The specific arrangement of the fluoro and nitro groups on the phenyl ring makes it an interesting candidate for investigating the interplay of electronic and steric effects on molecular properties and biological function.
Research into structural analogues of this compound has yielded compounds with notable biological activity. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity, with some showing potent effects against Mycobacterium tuberculosis. mdpi.com Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial activity against Klebsiella pneumoniae. researchgate.netnih.gov These studies highlight the potential of the 3-fluoro-4-nitrophenyl scaffold as a starting point for the development of new therapeutic agents.
The table below provides a comparison of this compound with some of its structural analogues that have been subjects of scientific investigation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound |
| This compound | C₈H₇FN₂O₃ | 200.15 | - |
| N-(4-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | Lacks the fluorine atom. jcbsc.org |
| N-(3-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | Lacks the fluorine atom and the nitro group is at the meta-position. |
| N-(3-acetyl-4-nitrophenyl)acetamide | C₁₀H₁₀N₂O₄ | 222.20 | The fluorine atom is replaced by an acetyl group. |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C₈H₆ClFN₂O₃ | 232.59 | The nitro group is at the meta-position, the fluorine at the para-position, and a chloroacetyl group is attached to the nitrogen. researchgate.netnih.gov |
| N-(4-Methoxy-3-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | The fluorine atom is replaced by a methoxy (B1213986) group. nih.gov |
This focused research on this compound and its analogues underscores the importance of this specific substitution pattern in the ongoing quest for novel and effective chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoro-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJMRGBYPYIMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293967 | |
| Record name | N-(3-Fluoro-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-30-2 | |
| Record name | N-(3-Fluoro-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluoro-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of N 3 Fluoro 4 Nitrophenyl Acetamide
Primary Synthetic Routes
The most common and direct method for synthesizing N-(3-fluoro-4-nitrophenyl)acetamide involves the acylation of a substituted aniline (B41778).
Acylation of Substituted Anilines (e.g., 3-fluoro-4-nitroaniline) with Acetic Anhydride (B1165640) or Acetyl Chloride
The principal synthetic pathway to this compound is the acylation of 3-fluoro-4-nitroaniline (B181641). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The most frequently employed acylating agents for this transformation are acetic anhydride and acetyl chloride.
The use of acetic anhydride is common, often performed in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the acetic acid byproduct formed during the reaction. Alternatively, acetyl chloride can be used, which is generally more reactive than acetic anhydride. The reaction with acetyl chloride also requires a base to scavenge the hydrogen chloride (HCl) generated.
The fundamental reaction can be depicted as follows:
Starting Material: 3-fluoro-4-nitroaniline Reagent: Acetic Anhydride or Acetyl Chloride Product: this compound
Considerations for Reaction Conditions and Yield Optimization
Optimizing the yield and purity of this compound requires careful control of the reaction conditions. Key factors that influence the outcome of the acylation reaction include:
Temperature: The reaction is typically conducted at controlled, often low, temperatures to manage its exothermic nature and prevent the formation of side products. jcbsc.org
Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction.
Base: When using acylating agents like acetic anhydride or acetyl chloride, the presence of a suitable base is often necessary to drive the reaction to completion by neutralizing the acidic byproducts.
Table 1: Reaction Parameters for the Acylation of 3-fluoro-4-nitroaniline
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 3-fluoro-4-nitroaniline | The aniline derivative providing the aromatic core. |
| Acylating Agent | Acetic Anhydride or Acetyl Chloride | Provides the acetyl group for the amide formation. |
| Base (optional) | Pyridine, Triethylamine | Neutralizes acidic byproducts, driving the reaction forward. |
| Temperature | Controlled, often cooled | Manages exothermicity and minimizes side reactions. jcbsc.org |
| Solvent | Aprotic solvents (e.g., Dichloromethane) | Dissolves reactants without participating in the reaction. |
Electrophilic Aromatic Substitution Strategies
An alternative conceptual approach to synthesizing compounds like this compound is through electrophilic aromatic substitution (EAS) on a pre-existing acetanilide (B955). wikipedia.org However, this route presents significant challenges in controlling the regioselectivity.
Nitration Mechanisms and Regioselectivity in Acetamides
The nitration of acetanilide is a classic electrophilic aromatic substitution reaction. jcbsc.org The acetylamino group (-NHCOCH₃) is an activating, ortho-, para-directing group. rsc.orgscribd.com This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. jcbsc.orgyoutube.com
The mechanism proceeds through a two-step process:
Attack of the aromatic ring on the electrophile (nitronium ion) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org
Deprotonation of the sigma complex to restore the aromaticity of the ring, resulting in the substituted product. libretexts.org
Challenges in Isomer Control for Fluoro-Nitrophenyl Acetamides
While the acetamido group directs incoming electrophiles to the ortho and para positions, achieving specific isomer control in a molecule that already contains other substituents, such as a fluorine atom, is challenging. rsc.org In the case of synthesizing this compound via nitration of a fluoroacetanilide, the directing effects of both the fluorine atom and the acetamido group must be considered.
Fluorine is an ortho-, para-directing deactivator. The interplay between the activating acetamido group and the deactivating but ortho-, para-directing fluoro group can lead to a mixture of isomers, making it difficult to isolate the desired this compound with high purity and yield. The steric hindrance from the substituents also plays a role in determining the final product distribution. scribd.com
Derivatization and Further Chemical Transformations
This compound is a valuable intermediate for the synthesis of other complex molecules. Its functional groups offer several avenues for derivatization.
One common transformation is the reduction of the nitro group . The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. This transformation yields N-(4-amino-3-fluorophenyl)acetamide, opening up possibilities for further reactions involving the newly formed amino group, such as diazotization followed by substitution or further acylation.
Another potential reaction is nucleophilic aromatic substitution (SNAr) of the fluoro group . The presence of the strongly electron-withdrawing nitro group in the para position activates the ring towards nucleophilic attack, making the displacement of the fluorine atom by various nucleophiles possible under appropriate conditions.
Additionally, the amide functionality itself can be hydrolyzed under acidic or basic conditions to regenerate the amine, or it can undergo other transformations characteristic of amides.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl | N-(4-amino-3-fluorophenyl)acetamide |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substituted N-(4-nitrophenyl)acetamide derivatives |
| Amide Hydrolysis | Acid or base and heat | 3-fluoro-4-nitroaniline |
Functionalization of the Amide Nitrogen
The amide nitrogen in N-arylacetamides is generally considered non-nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Direct functionalization, such as alkylation, typically requires initial deprotonation of the N-H bond with a strong base (e.g., sodium hydride) to form a more reactive amide anion. nih.gov This anion can then react with an electrophile like an alkyl halide.
While this is a general principle for secondary amides, specific documented examples of N-alkylation or other direct functionalizations on the amide nitrogen of this compound are not prevalent in the surveyed literature. However, related structures, such as 2-chloro-N-(p-nitrophenyl)acetamide, can be methylated at the nitrogen position to form products like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. google.com This suggests that, under appropriate basic conditions, the amide nitrogen of this compound could likely be functionalized, though this remains to be specifically demonstrated in available research.
Nucleophilic Substitutions of Halogen or Nitro Groups on the Phenyl Ring
The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group, which is positioned para to the fluorine atom. This activation facilitates the displacement of the fluoride (B91410) ion by various nucleophiles.
The fluorine atom, being a good leaving group in activated systems, can be replaced under appropriate conditions. For instance, reactions with nucleophiles like sodium methoxide (B1231860) in methanol (B129727) can lead to substitution products. Current time information in Bangalore, IN. Studies on analogous compounds, such as N-(5-fluoro-2-nitrophenyl)acetamide, demonstrate that the activated fluorine is readily displaced by amines. nih.gov In these reactions, the amine acts as the nucleophile, attacking the carbon bearing the fluorine atom to yield N-(5-(substituted-amino)-2-nitrophenyl)acetamides. nih.gov This reactivity is a cornerstone for creating derivatives with diverse functionalities on the aromatic ring.
While less common, the nitro group itself can also act as a leaving group in nucleophilic aromatic substitutions, particularly in highly activated systems, though this is more frequently observed in pyridyl systems. scbt.com
Reduction of the Nitro Group to Amine Derivatives
The nitro group on the this compound molecule is readily reducible to a primary amine, a common and crucial transformation in the synthesis of many pharmaceutical intermediates. This reduction provides a key synthetic handle for further derivatization, such as in the formation of amides, sulfonamides, or for participation in cyclization reactions.
A standard and effective method for this transformation is catalytic hydrogenation. The reaction typically involves treating this compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a solvent like ethanol (B145695). Current time information in Bangalore, IN. This process selectively reduces the nitro group to an amine, yielding N-(4-amino-3-fluorophenyl)acetamide , without affecting the amide functionality or the fluorine atom.
| Starting Material | Reagents & Conditions | Product |
| This compound | H₂, Pd/C, Ethanol | N-(4-amino-3-fluorophenyl)acetamide |
This transformation is fundamental in producing building blocks for more complex molecules, including those with demonstrated biological activity.
Cyclization Reactions Involving the Acetamide (B32628) Moiety (e.g., Morpholinone Formation from 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide)
The acetamide moiety of this compound can be elaborated and then utilized in intramolecular cyclization reactions to form heterocyclic structures. A pertinent example is the synthesis of a morpholinone ring system, which is a key structural motif in various biologically active compounds, including the anticoagulant drug Rivaroxaban (B1684504).
This is achieved through a multi-step process. First, the amide nitrogen of 3-fluoro-4-nitroaniline is acylated with a reagent containing a masked hydroxyl group, such as 2-chloroethoxy acetyl chloride, to produce the intermediate 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide . This intermediate possesses both a nucleophilic site (the amide nitrogen, after deprotonation) and an electrophilic site (the carbon bearing the chlorine atom).
Subsequent treatment of this intermediate with a base, such as potassium carbonate in acetonitrile, promotes an intramolecular Williamson ether synthesis. The base deprotonates the amide nitrogen, and the resulting anion attacks the terminal chloroethyl group, displacing the chloride and forming a six-membered ring. This reaction yields 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one . mdpi.com The reaction is typically carried out with heating to facilitate the cyclization. mdpi.com
| Reactant | Reagents & Conditions | Product | Yield |
| 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide | K₂CO₃, Acetonitrile, 385 K | 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | 91.8% (calculated from molar amounts) |
Purification Techniques for Synthesized Fluoro-Nitrophenyl Acetamides
The purification of this compound and its derivatives is critical to ensure the removal of unreacted starting materials, reagents, and byproducts, yielding a compound of sufficient purity for subsequent reactions or biological testing. The primary methods employed are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility profile of the compound—it should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-(4-fluoro-3-nitrophenyl)acetamide, a related isomer, purification can be achieved by recrystallization from an ethanol/water mixture. mdpi.com Similarly, N-(4-nitrophenyl)acetamide can be recrystallized from a binary mixture of ethanol and water to improve purity and yield. researchgate.net For this compound itself, recrystallization from solvents like methanol or toluene (B28343) is also effective. Current time information in Bangalore, IN.
Chromatography , particularly column chromatography using silica (B1680970) gel, is a powerful method for separating compounds with different polarities. A solvent system, or eluent, is chosen to allow the desired compound to move down the column at a different rate than impurities. For this compound, a common system involves using a gradient of ethyl acetate (B1210297) in hexane. Current time information in Bangalore, IN. The progress of the separation is monitored by thin-layer chromatography (TLC), which uses the same stationary and mobile phases on a smaller scale. researchgate.net For higher resolution and purity analysis, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and an acetonitrile/water mobile phase is often employed. Current time information in Bangalore, IN.sigmaaldrich.com
| Purification Technique | Typical Solvents/Mobile Phase | Application Example |
| Recrystallization | Ethanol/Water, Methanol, Toluene | Purification of crude this compound and its analogs. Current time information in Bangalore, IN.mdpi.comresearchgate.net |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane | Isolation from reaction mixtures containing unreacted starting materials. Current time information in Bangalore, IN. |
| HPLC | C18 column with Acetonitrile/Water | Purity verification and analysis. Current time information in Bangalore, IN.sigmaaldrich.com |
Advanced Spectroscopic and Structural Characterization of N 3 Fluoro 4 Nitrophenyl Acetamide
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. In N-(3-fluoro-4-nitrophenyl)acetamide, the characteristic vibrational modes of the amide, nitro, and fluoro-substituted aromatic functionalities are clearly distinguishable.
The secondary amide group gives rise to several distinct bands. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3250 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum, expected around 1680-1660 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is observed near 1550 cm⁻¹.
The nitro group (NO₂) attached to the aromatic ring produces two strong, characteristic stretching vibrations. The asymmetric stretch (νas(NO₂)) is found in the 1550-1475 cm⁻¹ range, while the symmetric stretch (νs(NO₂)) appears at 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are definitive indicators of the nitro functionality.
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption in the 1250-1100 cm⁻¹ region. nih.gov The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3270 | N-H Stretch | Secondary Amide | Medium-Strong |
| ~3100 | Aromatic C-H Stretch | Phenyl Ring | Medium |
| ~1670 | C=O Stretch (Amide I) | Acetamide (B32628) | Strong |
| ~1540 | N-H Bend (Amide II) | Acetamide | Strong |
| ~1525 | Asymmetric N-O Stretch | Nitro Group | Strong |
| ~1345 | Symmetric N-O Stretch | Nitro Group | Strong |
| ~1230 | C-F Stretch | Aryl Fluoride | Strong |
| ~830 | C-H Out-of-plane Bend | Phenyl Ring | Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy
While specific experimental FT-Raman data for this compound is not widely published, the technique serves as a valuable complement to FT-IR. Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. Symmetrical non-polar bonds, which are weak in the IR spectrum, often produce strong signals in Raman.
For this compound, the symmetric stretching vibration of the nitro group (~1345 cm⁻¹) would be expected to be particularly intense in the FT-Raman spectrum. Aromatic ring stretching vibrations, especially the "ring-breathing" mode around 1000 cm⁻¹, are also typically strong. In contrast, the highly polar C=O and N-H bonds of the amide group would likely show weaker signals compared to their FT-IR counterparts. Analysis of the Raman spectrum of the related compound acetanilide (B955) has been used to perform detailed vibrational assignments. nih.govresearching.cn
Surface-Enhanced Raman Scattering (SERS) for Molecular Orientation Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide information about the orientation of a molecule when adsorbed onto a metal surface (typically silver or gold nanoparticles). The enhancement of Raman signals is greatest for molecular vibrations perpendicular to the surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and through-space relationships of atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetamide group. The powerful electron-withdrawing effects of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons, moving them downfield.
The spectrum would feature three signals for the aromatic protons and one for the amide proton (N-H), along with a singlet for the acetyl methyl group (CH₃).
Aromatic Region (δ 7.5-8.5 ppm): The proton at the C-5 position, which is ortho to the nitro group and meta to the fluorine, is expected to be the most deshielded. The proton at C-2, ortho to both the amide and fluorine, will also be significantly downfield and will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton at C-6 will be influenced by both the nitro and amide groups. The splitting patterns are complex due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.
Amide Proton (δ ~10.0-10.5 ppm): The N-H proton typically appears as a broad singlet far downfield.
Aliphatic Region (δ ~2.2 ppm): The methyl protons of the acetamide group (-COCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shift and Splitting Pattern for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |
| N-H | ~10.2 | s (broad) | - |
| H-2 | ~8.4 | dd | J(H,H), J(H,F) |
| H-5 | ~8.1 | t | J(H,H) |
| H-6 | ~7.8 | dd | J(H,H), J(H,F) |
| -CH₃ | ~2.2 | s | - |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In this compound, eight distinct signals are expected: six for the aromatic carbons and two for the acetamide carbons. The chemical shifts are heavily influenced by the substituents. oregonstate.edu
Carbonyl Carbon (δ ~169 ppm): The amide carbonyl carbon is characteristically found in the downfield region.
Aromatic Carbons (δ 115-150 ppm): The carbons directly attached to the electron-withdrawing nitro (C-4) and fluoro (C-3) groups will be significantly affected. The C-F bond will cause the C-3 signal to appear as a doublet with a large coupling constant (¹JCF), a definitive feature in the spectrum. The C-4 carbon, attached to the nitro group, will also be downfield. The carbon atom attached to the amide group (C-1) will be deshielded. The remaining aromatic carbons (C-2, C-5, C-6) will have shifts determined by the combined electronic effects of all three substituents. The ordering can be complex due to the interplay of inductive and resonance effects. stackexchange.com
Methyl Carbon (δ ~24 ppm): The methyl carbon of the acetyl group appears in the upfield aliphatic region.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted δ (ppm) |
| C=O | ~169.0 |
| C-3 (C-F) | ~150.0 (d, ¹JCF ≈ 250 Hz) |
| C-4 (C-NO₂) | ~145.0 |
| C-1 (C-N) | ~138.0 |
| C-5 | ~126.0 |
| C-6 | ~122.0 |
| C-2 | ~118.0 (d, ²JCF ≈ 20 Hz) |
| -CH₃ | ~24.5 |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone in the analytical characterization of this compound, offering precise data on its molecular weight and structural components through fragmentation analysis.
LC-MS/MS for Molecular Weight and Fragmentation Pattern Determination
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is instrumental in confirming the molecular weight of this compound and in deciphering its fragmentation pathways. In a typical analysis, the compound is first separated from a mixture using liquid chromatography and then introduced into the mass spectrometer.
The initial mass spectrum would confirm the molecular ion peak corresponding to the compound's molecular weight. For instance, in the analysis of a related compound, N-(4-nitrophenyl) acetamide, the molecular ion peak was observed at m/z = 181.1, which aligns with its molecular mass. researchgate.net For this compound, a similar peak would be expected around m/z 198.15.
Derivatization strategies, such as using 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed to enhance detection sensitivity and improve chromatographic separation in LC-MS/MS analysis, particularly for complex biological samples. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule with a high degree of confidence. For derivatives of this compound, HRMS has been used to confirm their composition. For example, the HRMS (TOF) analysis of N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide calculated the mass for [M+Na]⁺ as 347.0221, which was experimentally found to be very close to the theoretical value. mdpi.com Similarly, for N-(3,4-Dichlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide, the calculated m/z for [M+Na]⁺ was 382.9792, with a found value of 382.9813. mdpi.com These examples underscore the power of HRMS in providing unambiguous identification of compounds by measuring their mass with exceptional accuracy.
Ultraviolet-Visible (UV/VIS) Spectrophotometry for Electronic Transitions
UV/VIS spectrophotometry is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax).
For the related compound N-(4-nitrophenyl) acetamide, UV/VIS analysis showed absorption peaks (λmax) at 315.78 nm, 223.45 nm, and 201.39 nm. jcbsc.org These absorptions are associated with π → π* and n → π* electronic transitions within the aromatic ring and the nitro and acetamide functional groups. The presence of the electron-withdrawing nitro group and the acetamido group significantly influences the electronic structure and, consequently, the UV/VIS spectrum. The specific absorption wavelengths for this compound would be influenced by the additional fluorine substituent on the phenyl ring.
Computational and Theoretical Studies on N 3 Fluoro 4 Nitrophenyl Acetamide
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and physicochemical properties of N-(3-fluoro-4-nitrophenyl)acetamide.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometry, electronic structure, and vibrational frequencies. For acetamide (B32628) derivatives, DFT calculations are often performed using the Gaussian suite of programs.
Geometry optimization using DFT determines the lowest energy arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles. These calculations are essential for understanding the molecule's stable three-dimensional shape.
Vibrational frequency predictions are a key output of DFT studies. Theoretical vibrational spectra (Infrared and Raman) are calculated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. Studies on structurally similar compounds provide a reference for the expected vibrational frequencies for this compound. For instance, the characteristic vibrations of the nitro (NO₂), carbonyl (C=O), and carbon-fluorine (C-F) groups are of particular interest.
Table 1: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Related Nitroaromatic Amides using DFT
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Reference Compound |
|---|---|---|---|
| NO₂ | Asymmetric Stretch | 1564 | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide |
| NO₂ | Symmetric Stretch | 1345 | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide |
| C=O | Stretch | 1662 - 1690 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |
| N-H | Stretch | 3446 - 3481 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |
This table presents data from closely related compounds to illustrate the application of DFT in predicting vibrational frequencies.
DFT calculations can also be used to analyze bond strengths and the potential for proton transfer. In studies of related molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a calculated red-shift (a shift to lower wavenumber) in the N-H stretching frequency compared to experimental values indicates a weakening of the N-H bond. This weakening can suggest an increased propensity for the amide proton to be transferred, a dynamic that is critical in many biological and chemical processes, including enzyme-catalyzed reactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.
In a study investigating the antibacterial potential of the closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, molecular docking simulations were performed against the penicillin-binding protein (PBP) from Klebsiella pneumoniae. The results showed that the molecule could fit into the active site of the enzyme, suggesting a mechanism of action that involves the inhibition of bacterial cell wall synthesis. This disruption of cell wall formation leads to bacterial cell lysis and death. Such studies highlight how this compound and its derivatives can be computationally evaluated for their interactions with specific biological targets.
Conformational Analysis and Prediction of Molecular Conformation
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical to its biological activity, as it dictates how it fits into a receptor's binding site.
X-ray crystallography on analogous compounds provides experimental data on their solid-state conformation. For example, the crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide reveals a dihedral angle of 5.47 (6)° between the benzene (B151609) ring and the acetamide side chain, indicating a nearly coplanar arrangement. The structure is further stabilized by an intramolecular C-H···O hydrogen bond. These experimental findings can be correlated with theoretical predictions from quantum mechanical calculations to build a comprehensive understanding of the molecule's conformational preferences.
In Silico Pharmacokinetic Parameter Prediction (e.g., Absorption, Distribution, Metabolism)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process essential for avoiding late-stage failures in drug development. Various computational models, such as pkCSM, can predict a compound's pharmacokinetic profile based on its structure.
A study on N-(4-fluoro-3-nitrophenyl)acetamide, an isomer of the title compound, predicted several key pharmacokinetic parameters. These predictions are often guided by rules such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10). According to Veber's criteria, having 10 or fewer rotatable bonds and a polar surface area (TPSA) of no more than 140 Ų also points to good oral bioavailability.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for N-(4-fluoro-3-nitrophenyl)acetamide
| Property | Predicted Value | Guideline/Rule | Result |
|---|---|---|---|
| Molecular Weight | 232.60 g/mol | Lipinski: < 500 | Pass |
| Rotatable Bonds | 4 | Veber: ≤ 10 | Pass |
This table is based on data for the isomeric compound N-(4-fluoro-3-nitrophenyl)acetamide, as reported in reference.
These predictions suggest that the core structure has a favorable profile for development as an orally administered drug.
Predictive Modeling of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds, researchers can identify which functional groups are key for efficacy. The electron-withdrawing nitro and fluoro substituents on this compound make it and its derivatives interesting subjects for SAR studies.
A notable SAR study was conducted on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which share a similar core structure, to evaluate their antitubercular activity against M. tuberculosis. The study revealed that the nature and position of substituents on the N-phenylacetamide ring significantly impacted the Minimum Inhibitory Concentration (MIC).
Table 3: Structure-Activity Relationship of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives against M. tuberculosis H₃₇Rv
| Compound | N-phenyl Substituent | MIC (μg/mL) |
|---|---|---|
| 3a | 3-Chloro | >64 |
| 3b | 3,4-Dichloro | 16 |
| 3h | 3-Chloro-4-fluoro | 8 |
| 3m | 2-Nitro | 4 |
Data sourced from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.
The results indicated that introducing specific substituents, such as a 2-nitro group on the N-phenyl ring (compound 3m), led to the most potent activity, with an MIC value of 4 μg/mL. This type of predictive modeling is crucial for optimizing lead compounds to enhance their therapeutic potential.
No Publicly Available Research on the Nonlinear Optical Properties of this compound
Extensive searches of scientific literature and chemical databases have revealed no publicly available computational or theoretical studies on the nonlinear optical (NLO) properties of the chemical compound this compound. Specifically, there is no published research detailing the prediction of its nonlinear optics properties, including first hyperpolarizability calculations.
Therefore, it is not possible to provide an article section on "" with a focus on "Nonlinear Optics Property Prediction (e.g., First Hyperpolarizability Calculations)" as no data or research findings on this specific topic for this compound are available in the public domain.
Applications As Research Intermediates and Precursors
Role in the Synthesis of Advanced Organic Compounds and Specialty Chemicals
N-(3-fluoro-4-nitrophenyl)acetamide is a valuable intermediate in the synthesis of a variety of advanced organic compounds and specialty chemicals. The nitro group can be readily reduced to an amino group, which can then undergo a wide array of subsequent reactions, such as diazotization and coupling, or acylation, to introduce new functionalities. This makes it a key component in multi-step synthetic pathways.
The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with other halogens. However, its presence can significantly influence the electronic properties and biological activity of the final products. The acetamido group can be hydrolyzed to an amine or can direct the position of further electrophilic aromatic substitution reactions. This combination of reactive sites allows for the strategic construction of complex molecular architectures. For instance, derivatives of acetamides are used in the synthesis of various heterocyclic compounds which are central to many areas of organic chemistry.
Precursor to Biologically Active Molecules and Pharmaceutical Scaffolds (e.g., Rivaroxaban (B1684504) Derivatives, Benzimidazole-based Drugs)
One of the most significant applications of this compound is as a precursor in the synthesis of biologically active molecules and pharmaceutical scaffolds. The structural motifs derived from this compound are found in a range of therapeutic agents.
Rivaroxaban Derivatives: While not a direct precursor to the anticoagulant drug Rivaroxaban, intermediates with similar structural features are utilized in the synthesis of its derivatives and analogues. The core structure of Rivaroxaban contains a substituted phenyl ring, and research into new anticoagulants often involves the synthesis of various derivatives to explore structure-activity relationships. A key intermediate of rivaroxaban has been shown to undergo amidation with difluoroacetic acid, highlighting the importance of amide bond formation in the synthesis of such molecules. acs.org
Benzimidazole-based Drugs: The synthesis of benzimidazole (B57391) derivatives, a class of compounds with a wide range of pharmacological activities, can utilize intermediates derived from this compound. The reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative, is a common strategy for forming the benzimidazole ring system. Benzimidazoles are known to exhibit antimicrobial, anticancer, and antihypertensive properties. nih.govnih.govresearchgate.netresearchgate.netscholarsresearchlibrary.com For example, novel benzimidazole derivatives have been synthesized and evaluated as potent urease inhibitors. nih.gov
Furthermore, derivatives of this compound have been investigated for their own intrinsic biological activities. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed potent antitubercular activity. mdpi.com
Utility in Material Science and Dye Chemistry
The application of this compound and its derivatives extends to material science and dye chemistry. The chromophoric nitro group and the potential for extending conjugation through further reactions make it a candidate for the synthesis of dyes and pigments. Aromatic nitro compounds are known to be important intermediates in the production of various colors. researchgate.netjcbsc.org
In material science, the incorporation of fluorinated aromatic compounds can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While direct applications of this compound in materials are not extensively documented, its role as a precursor to more complex fluorinated aromatics suggests its potential utility in this field. The hydroamidation reaction, for example, which can involve acetamides, has seen application in post-polymerization modifications. georgiasouthern.edu
Q & A
Q. What are the optimal synthetic routes for N-(3-fluoro-4-nitrophenyl)acetamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 3-fluoro-4-nitroaniline with acetyl chloride in a dichloromethane solvent at low temperatures (e.g., 273 K) in the presence of triethylamine as a base (to scavenge HCl byproducts) yields the acetamide derivative. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time. Crystallization from toluene or aqueous solutions (slow evaporation) enhances purity .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between aromatic rings (e.g., fluoro-nitrophenyl and acetamide groups) and hydrogen-bonding patterns (N–H···O interactions). Computational tools like density functional theory (DFT) can validate experimental bond lengths and angles. For example, SC-XRD data for analogous compounds show dihedral angles of ~60° between aromatic systems .
Q. What purification techniques are recommended to isolate this compound with high purity for biological assays?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted aniline or acetyl chloride. Recrystallization from methanol or toluene further refines purity. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (absence of residual solvent peaks) is essential .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound in drug discovery contexts?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) evaluates interactions with target proteins (e.g., enzymes or receptors). DFT calculations (Gaussian, ORCA) assess electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack. QSAR models correlate substituent effects (fluoro, nitro groups) with bioactivity, guiding structural optimization .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?
- Methodological Answer : Multi-nuclear NMR (1H, 13C, 19F) with DEPT and HSQC experiments clarifies ambiguous signals. For example, fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns. Cross-validation with computational NMR prediction tools (ACD/Labs, mNMR) reconciles experimental and theoretical data. Contradictions may arise from solvent effects or dynamic processes (e.g., rotameric equilibria) .
Q. How does the crystal packing of this compound influence its physicochemical stability and solubility?
- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the lattice. For instance, N–H···O hydrogen bonds between acetamide groups enhance thermal stability (≥421 K melting points in analogs). Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) or co-crystallizing with excipients .
Q. What experimental designs validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6 isoforms) identify metabolic pathways. Parallel artificial membrane permeability assays (PAMPA) predict bioavailability. Structural modifications (e.g., fluorination) often reduce metabolic clearance by blocking oxidative sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
